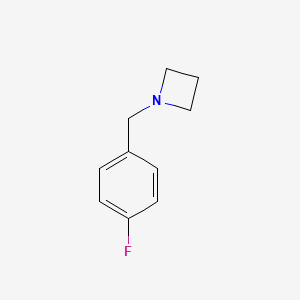
1-(4-Fluorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorobenzyl group attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific conditions to overcome.
Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions are crucial for industrial applications.
化学反応の分析
Types of Reactions: 1-(4-Fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the fluorobenzyl group or the azetidine ring itself.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.
科学的研究の応用
1-(4-Fluorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers. Its unique ring strain and stability make it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including coatings and polymers with specific properties.
作用機序
The mechanism by which 1-(4-Fluorobenzyl)azetidine exerts its effects is primarily related to its ring strain and the presence of the fluorobenzyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The fluorobenzyl group can interact with molecular targets, influencing the compound’s biological activity.
類似化合物との比較
Azetidine: A simpler analogue without the fluorobenzyl group, used in similar applications but with different reactivity.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties.
Uniqueness: 1-(4-Fluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the fluorobenzyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C10H12FN |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChIキー |
WUZUHBJKKHVSSJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)



![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
